MK-571

CysLT1 receptor LTD4 antagonist binding affinity

MK-571 (L-660,711) is the only research tool simultaneously blocking CysLT1-mediated leukotriene signaling and MRP1/4-mediated drug efflux—irreplaceable for studies at the inflammation–multidrug resistance interface. Unlike montelukast, zafirlukast, or probenecid, MK-571 delivers validated dual-target activity with >100,000-fold LTD4 selectivity and well-characterized functional pA₂ values (guinea pig ileum: 10.5 for LTD₄, 10.4 for LTE₄). Essential for CF efflux assays, hepatobiliary transport imaging, and isolated tissue bath experiments. Choose MK-571 when experimental designs demand unambiguous CysLT1 signal attribution coupled with MRP1/4 inhibition.

Molecular Formula C26H27ClN2O3S2
Molecular Weight 515.1 g/mol
CAS No. 115104-28-4
Cat. No. B024036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-571
CAS115104-28-4
Synonyms(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome
Molecular FormulaC26H27ClN2O3S2
Molecular Weight515.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
InChIInChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+
InChIKeyAXUZQJFHDNNPFG-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MK-571 (CAS 115104-28-4) Compound Overview: A Dual-Activity CysLT1 Antagonist and MRP1 Inhibitor for Research Procurement


MK-571 (L-660,711) is a styrylquinoline-derived synthetic organic compound [1] that functions as a potent and selective competitive leukotriene D4 (LTD4) receptor antagonist at the cysteinyl leukotriene receptor 1 (CysLT1) [2]. In parallel, MK-571 acts as a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP4 (ABCC4) [3]. The compound is orally active and demonstrates inverse agonist activity at the CysLT1 receptor [2]. This dual pharmacological profile—simultaneously blocking CysLT1-mediated signaling and MRP1/4-mediated efflux transport—distinguishes MK-571 from many other leukotriene receptor antagonists and efflux pump inhibitors, making it a unique tool compound for investigating overlapping inflammatory and multidrug resistance pathways.

Why MK-571 Cannot Be Substituted with Generic CysLT1 Antagonists or MRP Inhibitors: A Procurement Rationale


Generic substitution of MK-571 with other CysLT1 antagonists (e.g., montelukast, zafirlukast) or alternative MRP inhibitors (e.g., probenecid, verapamil) is scientifically unsound due to MK-571's unique dual-target activity profile and distinct selectivity signature. While clinically approved leukotriene receptor antagonists exhibit variable and often weak MRP inhibitory activity [1], MK-571 demonstrates potent, well-validated inhibition of both MRP1 and MRP4 with extensive literature support [2]. Conversely, many classical MRP inhibitors lack CysLT1 antagonism, precluding their use in studies requiring simultaneous blockade of leukotriene signaling and efflux transport. Furthermore, MK-571's selectivity profile—high affinity for LTD4 binding coupled with >100,000-fold lower affinity for LTC4 binding [3]—differs markedly from dual CysLT1/CysLT2 antagonists such as BAY u9773 [4]. Substitution without experimental validation introduces uncontrolled variables that confound data interpretation in studies of leukotriene biology, multidrug resistance, or drug transport pharmacokinetics.

MK-571 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Comparators


LTD4 Receptor Binding Affinity: MK-571 Ki Values Compared to Natural Ligand and Clinically Used Antagonists

MK-571 demonstrates subnanomolar binding affinity for the CysLT1 receptor in guinea pig lung membranes (Ki = 0.22 ± 0.15 nM, n=35) and low nanomolar affinity in human lung membranes (Ki = 2.1 ± 1.8 nM, n=29) [1]. This affinity exceeds that of the endogenous ligand LTC4 for the same binding site (IC50 = 23 ± 11 μM in guinea pig, representing a >100,000-fold selectivity window) [1]. In a direct comparative binding study in sheep lung, the rank order of potency for LTD4 receptor binding was LTD4 > ONO-1078 > ICI 204,219 > MK-571 > LTE4 > LTC4 > BAY u9773 > LTB4, quantitatively positioning MK-571 among potent antagonists while distinguishing it from dual antagonists like BAY u9773 [2]. The human Ki of 2.1 nM [1] compares favorably to the clinically approved antagonist montelukast (Ki = 2.3 nM in human lung) [3].

CysLT1 receptor LTD4 antagonist binding affinity radioligand binding

MRP1-Mediated Efflux Inhibition: Quantitative Fold-Reversal Data in MRP1-Overexpressing Cell Lines

In the MRP1-overexpressing small-cell lung carcinoma cell line GLC4/ADR, MK-571 inhibited carboxyfluorescein (CF) efflux with a high efflux-blocking factor of 45.9 ± 5.8 (n=3) compared to a factor of only 11.5 ± 2.7 in the MRP1 low-expressing parental GLC4 line [1]. In the MRP1-transfected cell line S1(MRP), MK-571 produced an efflux-blocking factor of 14.4 ± 3.2 versus 2.8 ± 0.4 in control S1 cells [1]. A good correlation was observed between MRP1 protein expression levels and MK-571 efflux-blocking factors (P=0.013, r=0.39), confirming target-specific activity [1]. In a separate study using 99mTc-HIDA as an MRP1/2 substrate, MK-571 (50 μM) increased cellular accumulation 3.4-fold specifically in GLC4/ADR150x (MRP1-overexpressing) cells, with no measurable effect in GLC4 or GLC4/P-gp cells, demonstrating MRP1/2 selectivity over P-glycoprotein [2].

MRP1 inhibition multidrug resistance efflux blockade carboxyfluorescein

Functional Antagonism Selectivity: pA2 Values for LTD4/LTE4 vs. Inactivity Against Other Contractile Agonists

MK-571 competitively antagonizes LTD4- and LTE4-induced contractions in isolated guinea pig trachea and ileum with high potency (trachea pA2: LTD4 = 9.4, LTE4 = 9.1; ileum pA2: LTD4 = 10.5, LTE4 = 10.4) and antagonizes LTD4-induced contractions of human trachea with pA2 = 8.5 [1]. Critically, at concentrations up to 19 μM (1.9 × 10⁻⁵ M), MK-571 does not block contractions induced by histamine, acetylcholine, 5-hydroxytryptamine, PGF₂α, U-44069 (thromboxane mimetic), or PGD₂ in guinea pig trachea [1]. This selectivity profile contrasts with SK&F 104,353, which antagonizes both LTD4 and LTC4, and with ICI 198,615, which retains selectivity toward LTD4 but differs in potency and species-specific activity [2].

pA2 tracheal contraction functional antagonism selectivity profiling

Chiral Pharmacology and Species-Dependent Stereoselective Protein Binding: Distinguishing MK-571 from Verlukast

MK-571 is a racemic mixture of R-(-)- and S-(+)-enantiomers, whereas verlukast (MK-679) is the isolated (R)-enantiomer developed for clinical use [1]. The enantiomers exhibit species-dependent stereoselective plasma protein binding: in rat plasma, the R-(-)-enantiomer is bound to a greater extent than the S-(+)-enantiomer, while in dog and monkey plasma the reverse stereoselectivity is observed [2]. Plasma protein binding is extensive (>99.5%) across species [2]. Importantly, the pharmacologically more active S-(+)-enantiomer is cleared 3.7 times more rapidly than the R-(-)-enantiomer in rats following intravenous administration of the racemate (10 mg/kg), whereas in dogs and monkeys the R-(-)-enantiomer is cleared more rapidly [2]. Oral bioavailability in rats is similar between enantiomers (S-(+): 75%; R-(-): 71%), indicating no stereoselective absorption [2].

stereoselective chiral pharmacology protein binding enantiomer

LTC4 Transport Inhibition: MRP-Mediated Efflux Blockade Distinct from Receptor Binding Activity

While MK-571 is essentially inactive against [3H]LTC4 binding to CysLT receptors (IC50 = 23 ± 11 μM in guinea pig lung, n=16; 32 μM in human lung, n=1) [1], it potently inhibits ATP-dependent LTC4 transport via MRP efflux pumps with an IC50 of 1.0 μM in mastocytoma cells [2]. This 23-fold difference between LTC4 transport inhibition (IC50 = 1.0 μM) and LTC4 receptor binding (IC50 = 23 μM) underscores MK-571's distinct mechanism of action at MRP transporters versus its CysLT1 receptor antagonism. The structurally related LTD4 receptor antagonist LY245769 also inhibits LTC4 transport (IC50 = 1.3 μM) with comparable potency, while the leukotriene biosynthesis inhibitor MK-886 inhibits with IC50 = 1.8 μM [2].

LTC4 transport MRP substrate efflux inhibition dual activity

MK-571 Optimized Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Functional MRP1 Activity Assessment in Primary Patient Samples and Tumor Cell Lines

Use MK-571 in flow cytometric carboxyfluorescein (CF) efflux assays to quantitatively determine MRP1 functional activity. The efflux-blocking factor correlates with MRP1 protein expression (P=0.013, r=0.39) [1], enabling stratification of multidrug resistance phenotypes in acute myeloid leukemia blasts and other malignancies. The assay is validated in MRP1-overexpressing (GLC4/ADR, efflux-blocking factor 45.9) and MRP1-transfected (S1(MRP), factor 14.4) cell lines against low-expressing controls [1]. This application is directly supported by the differential MRP1 inhibition evidence in Section 3, Evidence Item 2.

In Vivo Hepatobiliary MRP1/2 Functional Imaging Using 99mTc-HIDA

Employ MK-571 (50 μM) as a pharmacological probe to assess MRP1/2-mediated hepatobiliary transport function. MK-571 increases 99mTc-HIDA accumulation 3.4-fold specifically in MRP1-overexpressing cells while having no measurable effect in P-gp-overexpressing or control cells [1], establishing its utility for discriminating MRP1/2 from P-glycoprotein-mediated transport. This selectivity is essential for in vivo gamma camera imaging studies of hepatic transporter function. This application is directly supported by the MRP1/2 selectivity evidence in Section 3, Evidence Item 2.

CysLT1 Receptor-Specific Functional Studies in Respiratory Pharmacology

Apply MK-571 in isolated tissue bath experiments to achieve CysLT1-specific blockade of LTD4- and LTE4-induced contractions. The compound's high functional pA2 values (guinea pig ileum: 10.5 for LTD4, 10.4 for LTE4; human trachea: 8.5 for LTD4) coupled with demonstrated inactivity against six unrelated contractile agonists at 19 μM [1] provides a well-characterized selectivity window. This profile makes MK-571 preferable to less selective antagonists such as SK&F 104,353 (dual LTD4/LTC4 antagonism) for experiments requiring unambiguous CysLT1 signal attribution. This application is directly supported by the functional selectivity evidence in Section 3, Evidence Item 3.

Dual-Pathway Studies Requiring Simultaneous CysLT1 Blockade and MRP1 Inhibition

Utilize MK-571 as a single-agent tool compound when experimental designs necessitate concurrent inhibition of CysLT1-mediated leukotriene signaling and MRP1/4-mediated efflux transport. This dual activity distinguishes MK-571 from clinically approved leukotriene receptor antagonists (e.g., montelukast, zafirlukast) that exhibit weak or variable MRP inhibitory activity [1]. The compound's >100,000-fold selectivity for LTD4 over LTC4 binding [2] further ensures that observed effects in leukotriene pathway studies are attributable to CysLT1 antagonism rather than CysLT2 receptor modulation. This application is directly supported by the binding selectivity evidence in Section 3, Evidence Item 1, and the MRP1 inhibition evidence in Section 3, Evidence Item 2.

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